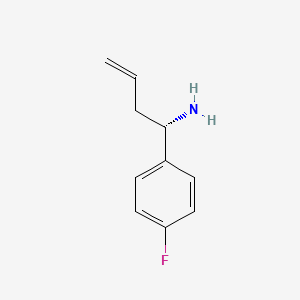

(1S)-1-(4-fluorophenyl)but-3-en-1-amine

Vue d'ensemble

Description

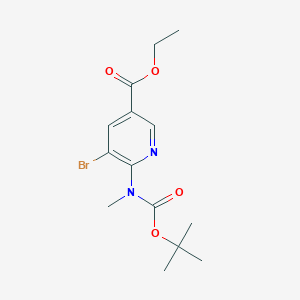

(1S)-1-(4-fluorophenyl)but-3-en-1-amine is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1S)-1-(4-fluorophenyl)but-3-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(4-fluorophenyl)but-3-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Blood Pressure and Toxicity Studies : A study explored the effects on blood pressure and toxicity of compounds related to (1S)-1-(4-fluorophenyl)but-3-en-1-amine. It was found that these compounds can act as weak pressor agents, with the primary amine showing the most pressor activity. Alkyl substitution of the amine diminishes this activity, and larger amino alkyl groups lead to depressor effects. The toxicity of these compounds is relatively low, with the most toxic ones being those that have depressor effects (Lands, 1952).

Fluorine's Directing Effect in Chemical Reactions : The special directing effect of fluorine in chemical reactions has been observed. For instance, lithiation of 1-(fluorophenyl)pyrroles occurs ortho to the fluorine substituent, regardless of the structure of the tertiary amine type ligands used. This indicates the significant role of fluorine in directing chemical reactions (Faigl et al., 1998).

Chromium Complexes : Research into the formation of unsymmetrically substituted triazacyclohexanes, including those with ortho- or para-fluorophenyl, has shown promising results. These compounds are obtained through a one-step condensation reaction with excess amine, and they readily react with CrCl3 to form chromium complexes. These complexes have potential applications in various chemical processes (Latreche et al., 2010).

Anticancer Activity : A study on half-sandwich cyclometalated Rh(III) and Ir(III) complexes involving derivatives of (1S)-1-(4-fluorophenyl)but-3-en-1-amine showed significant anticancer activity. These complexes bind effectively with calf thymus DNA and bovine serum albumin, indicating potential use in cancer treatment (Mukhopadhyay et al., 2015).

Detection of Environmental Pollutants : Amine-functionalized α-cyanostilbene derivatives related to (1S)-1-(4-fluorophenyl)but-3-en-1-amine have been designed for the specific recognition of picric acid, an environmental and biological pollutant. These compounds enhance fluorescence quenching, leading to sensitive and selective detection in aqueous media and solid phase (Ding et al., 2014).

Synthesis of Fluoroalkyl Pyrrolidine Derivatives : Pent-4-en-1-amines, including those related to (1S)-1-(4-fluorophenyl)but-3-en-1-amine, have been used in the synthesis of 2-fluoroalkyl pyrrolidine derivatives. These derivatives are obtained via a sodium dithionite initiated one-pot reaction, indicating a novel and efficient synthesis pathway (Zhu et al., 2011).

Propriétés

IUPAC Name |

(1S)-1-(4-fluorophenyl)but-3-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10H,1,3,12H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXGUZPOWJQRTI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(4-fluorophenyl)but-3-en-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B8080238.png)